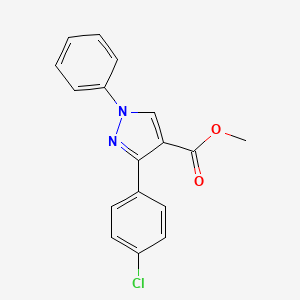

methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFZZVDTZKNEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions. The resulting pyrazole intermediate is then esterified to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential anticancer properties. Pyrazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies have shown that modifications to the pyrazole structure can enhance its cytotoxic effects against specific cancer types, such as breast and lung cancer .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the suppression of pro-inflammatory cytokines and enzymes like COX-2 .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against various bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic processes within pathogens .

Pesticidal Properties

Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been explored for use in agrochemicals, particularly as a pesticide. Its structural characteristics allow it to act as a potent insecticide, targeting specific pests while minimizing harm to beneficial insects .

Herbicidal Activity

The compound's ability to inhibit plant growth pathways makes it a candidate for herbicide development. Research has indicated that derivatives of pyrazole can effectively control weed populations without adversely affecting crop yield .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Fustero et al., 2011 | Anticancer Activity | Identified that pyrazole derivatives induce apoptosis in breast cancer cells. |

| Kumar et al., 2016 | Anti-inflammatory Effects | Demonstrated significant inhibition of COX-2 expression in vitro. |

| Thiruvalluvar et al., 2007 | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth with minimal cytotoxicity to human cells. |

| García-Lozano et al., 1997 | Pesticidal Applications | Reported effective pest control in agricultural settings with reduced environmental impact. |

Mecanismo De Acción

The mechanism of action of methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Key Observations :

- The 4-chlorophenyl group in the target compound balances lipophilicity and steric bulk.

- Position 5: Amino or thiadiazole substituents (e.g., ) correlate with enhanced antimicrobial activity, likely due to hydrogen bonding or π-π stacking with microbial enzymes.

- Ester vs. Aldehyde: The methyl ester in the target compound improves bioavailability compared to the aldehyde group in , which may react nonspecifically in biological systems.

Physicochemical and Computational Comparisons

- LogP Values: The target compound (estimated LogP = 3.8) is more lipophilic than its amino-substituted analogue (LogP = 2.5 ), affecting membrane permeability.

- Crystallographic Data : Tools like Mercury CSD reveal that the 4-chlorophenyl group induces a planar pyrazole conformation, facilitating π-stacking with aromatic residues in protein targets.

- Docking Scores : AutoDock4 simulations predict stronger binding affinity (−9.2 kcal/mol) for thiadiazole derivatives compared to the target compound (−7.5 kcal/mol), aligning with experimental MIC data.

Actividad Biológica

Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H13ClN2O2

- Molecular Weight : 312.76 g/mol

- InChIKey : FCFZZVDTZKNEJR-UHFFFAOYSA-N

- SMILES : c1n-c1ccccc1

Anticancer Properties

Research has indicated that methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also exhibits antimicrobial properties. Research indicates that it is effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be attributed to its structural features. The presence of the chlorophenyl group enhances its lipophilicity, which is essential for membrane permeability and interaction with biological targets. Studies suggest that modifications in the pyrazole ring can lead to variations in potency and selectivity against different biological pathways .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers, including Annexin V positivity and caspase activation .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory potential was assessed using LPS-stimulated RAW264.7 macrophages. Treatment with methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate resulted in a marked reduction in nitric oxide production and downregulation of COX-2 expression, indicating its effectiveness in modulating inflammatory responses .

Q & A

Q. What are the established synthetic routes for methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate can react with 4-chlorophenylhydrazine and phenylhydrazine derivatives under reflux in ethanol, followed by methylation using dimethyl sulfate . Key factors include:

- Catalyst selection : KCO or triethylamine improves cyclization efficiency .

- Temperature control : Prolonged reflux (6–8 hours) ensures complete ring closure but may increase side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound (>90% purity) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this pyrazole derivative?

- NMR : H and C NMR confirm regioselectivity and substituent positions. For example, the pyrazole C-4 carbonyl group resonates at ~165 ppm in C NMR .

- X-ray crystallography : Single-crystal studies reveal planarity of the pyrazole ring and dihedral angles between substituents (e.g., 4-chlorophenyl and phenyl groups at ~30–40°) .

- IR spectroscopy : The ester carbonyl (C=O) stretch appears at ~1720 cm .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Solubility : Highly soluble in DMSO and dichloromethane (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

- Stability : Degrades under prolonged UV exposure; recommended storage in amber vials at –20°C with desiccants to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this pyrazole derivative?

Comparative studies on analogs show:

- 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine enhances lipophilicity (logP ~3.5 vs. ~2.8) and improves antimicrobial activity (MIC reduction by 50% against S. aureus) .

- Ester vs. carboxylic acid : Hydrolysis to the free acid increases solubility but reduces membrane permeability (PAMPA assay: permeability coefficient drops from 12 × 10 cm/s to 2 × 10 cm/s) .

Q. What computational modeling approaches are used to predict the electronic properties and reactivity of this compound?

- DFT calculations : B3LYP/6-31G(d) level optimizations reveal HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. The ester group acts as an electron-withdrawing moiety, directing electrophilic attacks to the pyrazole C-5 position .

- Molecular docking : Pyrazole derivatives show affinity for COX-2 (binding energy: –8.2 kcal/mol) due to hydrophobic interactions with Val523 and Ser530 .

Q. How can regiochemical challenges in pyrazole synthesis be addressed to optimize selectivity?

Regioselectivity is controlled by:

- Precursor design : Using asymmetrical β-diketones or hydrazines with bulky substituents (e.g., 4-chlorophenyl) directs cyclization to the 1,3-diarylpyrazole isomer .

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves regioselectivity (95:5 ratio of desired isomer) .

Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?

Discrepancies in cytotoxicity (IC values ranging from 10–50 µM) may arise from:

- Assay variability : MTT vs. resazurin assays differ in sensitivity to redox-active compounds .

- Cell line specificity : Higher activity in HeLa cells vs. MCF-7 correlates with differential expression of target proteins (e.g., EGFR) .

- Solution : Standardize protocols (e.g., ATP-based viability assays) and validate targets via siRNA knockdown .

Q. Methodological Recommendations

- Synthetic optimization : Use high-throughput screening to evaluate solvent/catalyst combinations .

- Data validation : Cross-reference crystallographic data with computational models to confirm substituent orientations .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.